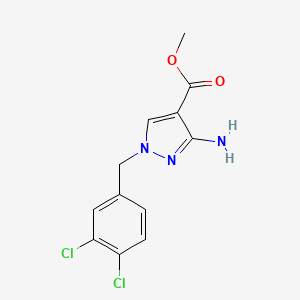![molecular formula C21H25N5O3 B2749063 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900281-20-1](/img/structure/B2749063.png)
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with significant potential in various fields of science. It combines a diverse array of functional groups, offering unique chemical and physical properties. This compound's structural complexity allows for interesting interactions in chemical reactions and biological systems.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with purine derivatives, which are then modified through a series of chemical reactions.
Step-by-Step Synthesis:
Initial alkylation of purine core to introduce methyl groups.
Introduction of the methoxyethyl group via etherification.
Phenethyl group attachment through a Friedel-Crafts alkylation.
Final cyclization to form the imidazo[2,1-f]purine structure.
Industrial Production Methods:
Scale-up synthesis involves optimizing reaction conditions like temperature, pressure, and catalyst concentration.
Use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions at the phenethyl group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction typically targets the imidazole ring, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, allowing for diverse functionalization.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Employs reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involves nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidized phenethyl derivatives.
Reduced imidazole ring structures.
Substituted methoxyethyl derivatives.
Chemistry:
Used as a starting material for synthesizing other heterocyclic compounds.
Employed in studies of reaction mechanisms and catalysis.
Biology:
Investigated for its potential as an antimicrobial agent due to its unique structure.
Studied for interactions with DNA and proteins, revealing potential as a molecular probe.
Medicine:
Explored for anticancer properties, targeting specific pathways in cancer cells.
Evaluated for anti-inflammatory effects in various models.
Industry:
Used in the formulation of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione varies with its application:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Impacts signal transduction pathways, such as those involving kinases and phosphatases.
類似化合物との比較
1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
3-(2-hydroxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness:
The presence of the methoxyethyl group differentiates it from similar compounds, affecting its solubility and reactivity.
Unique imidazo[2,1-f]purine scaffold provides distinct biological activities compared to other purine derivatives.
This compound’s versatility and potential make it a fascinating subject for ongoing research in multiple disciplines. Fascinated yet?
特性
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(28)25(19(17)27)12-13-29-4)22-20(26)24(14)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGRGCHKOLVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one](/img/structure/B2748980.png)
![N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2748981.png)

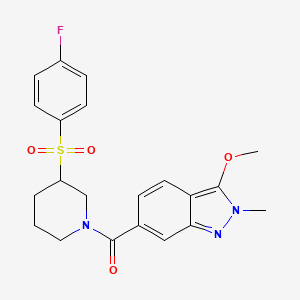
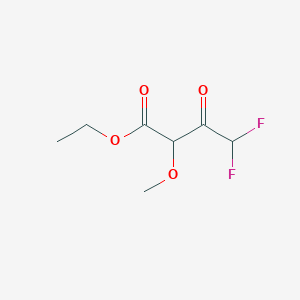
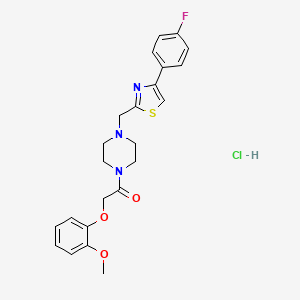
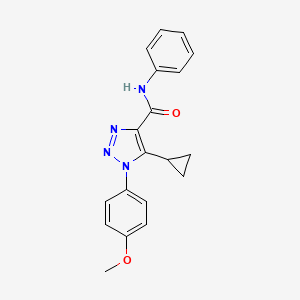
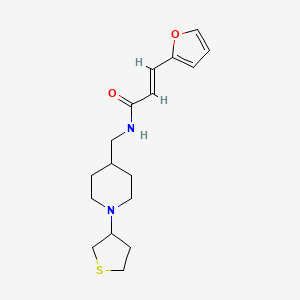
![3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2748992.png)
![(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide](/img/structure/B2748993.png)
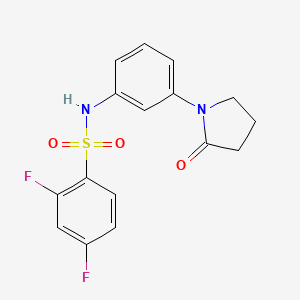
![N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2748997.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)
